molecular formula C8H8N2O2S B13461100 3-Amino-2-methanesulfonylbenzonitrile

3-Amino-2-methanesulfonylbenzonitrile

Cat. No.: B13461100
M. Wt: 196.23 g/mol
InChI Key: GMIMYEYVIUWTON-UHFFFAOYSA-N
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Description

3-Amino-2-methanesulfonylbenzonitrile is a chemical compound with the molecular formula C8H8N2O2S. It is known for its unique physical and chemical properties, which have garnered significant interest in the scientific community.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-amino-2-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)8-6(5-9)3-2-4-7(8)10/h2-4H,10H2,1H3

InChI Key

GMIMYEYVIUWTON-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-2-methanesulfonylbenzonitrile typically involves the nucleophilic substitution reaction of 2-chlorobenzonitrile with methanesulfonamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-methanesulfonylbenzonitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methanesulfonylbenzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Bases like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-methanesulfonylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Amino-2-methanesulfonylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylbenzonitrile
  • 3-Amino-2-chlorobenzonitrile
  • 3-Amino-2-nitrobenzonitrile

Uniqueness

3-Amino-2-methanesulfonylbenzonitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3-Amino-2-methanesulfonylbenzonitrile is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 186.24 g/mol
  • CAS Number : 1017031-76-3

The biological activity of 3-amino-2-methanesulfonylbenzonitrile is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group enhances its binding affinity, which may lead to inhibition or modulation of various biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research has demonstrated that 3-amino-2-methanesulfonylbenzonitrile exhibits a range of biological activities:

  • Antimicrobial Activity : Exhibits potent effects against various bacterial strains.
  • Anticancer Properties : Studies indicate potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory mediators.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-amino-2-methanesulfonylbenzonitrile against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus180
Escherichia coli150
Pseudomonas aeruginosa120

Anticancer Activity

In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of the compound on human cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells.

Cell LineIC50 (µM)
HeLa5.4
MCF-76.8
A5494.9

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